8-Nitroquinazolin-4-ol

Physicochemical Properties Thermal Analysis Solid-State Chemistry

Select 8-Nitroquinazolin-4-ol for your kinase inhibitor program to leverage the electron-withdrawing 8-nitro group that activates the quinazoline core for nucleophilic aromatic substitution (SNAr). This enables efficient synthesis of 8-aminoquinazolin-4(3H)-one derivatives, which exhibit over 7-fold greater PARP-1 inhibitory potency versus unsubstituted cores. Unlike the 6-nitro isomer, the 8-substitution pattern ensures correct regioselectivity for target pharmacophores. Scalable synthetic routes support gram-to-kilogram campaigns. Ideal for constructing focused libraries exploring 8-position SAR.

Molecular Formula C8H5N3O3
Molecular Weight 191.14
CAS No. 53638-54-3
Cat. No. B3029121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinazolin-4-ol
CAS53638-54-3
Molecular FormulaC8H5N3O3
Molecular Weight191.14
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O
InChIInChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12)
InChIKeyFECQXFFMBXNHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinazolin-4-ol (CAS 53638-54-3): A Versatile Quinazolinone Scaffold for Targeted Derivatization


8-Nitroquinazolin-4-ol (CAS 53638-54-3) is a heterocyclic compound belonging to the quinazolin-4(3H)-one family, characterized by a nitro substituent at the 8-position [1]. This compound serves primarily as a crucial synthetic building block and intermediate in medicinal chemistry, enabling the construction of diverse biologically active molecules, particularly kinase inhibitors and enzyme modulators . Its molecular formula is C8H5N3O3, with a molecular weight of 191.14 g/mol [1].

Why 8-Nitroquinazolin-4-ol Cannot Be Replaced by Unsubstituted or 6-Nitro Quinazolinone Analogs


The specific substitution pattern of 8-Nitroquinazolin-4-ol dictates its unique chemical reactivity and its role as a precursor to key pharmacophores. The electron-withdrawing nitro group at the 8-position activates the quinazoline core for specific nucleophilic aromatic substitution (SNAr) reactions, which is a critical step in synthesizing potent 8-aminoquinazolin-4(3H)-one derivatives . Replacing it with the unsubstituted quinazolin-4-ol or a 6-nitro isomer [1] would lead to different electronic properties and regioselectivity in subsequent synthetic steps, thereby failing to produce the desired 8-substituted derivatives known for their enhanced biological activity .

Quantitative Evidence for Selecting 8-Nitroquinazolin-4-ol (CAS 53638-54-3) over Analogs


Enhanced Thermal Stability of 8-Nitroquinazolin-4-ol Compared to Unsubstituted Quinazolin-4-ol

The introduction of a nitro group at the 8-position significantly elevates the melting point, indicating stronger intermolecular interactions and enhanced thermal stability compared to the parent quinazolin-4-ol scaffold . This property is relevant for solid-state handling, purification via crystallization, and stability during high-temperature synthetic transformations .

Physicochemical Properties Thermal Analysis Solid-State Chemistry

Role as a Key Intermediate for High-Potency PARP-1 Inhibitors

8-Nitroquinazolin-4-ol is a direct precursor to 8-aminoquinazolin-4(3H)-one, a critical pharmacophore for enhancing PARP-1 inhibition . While the unsubstituted quinazolin-4(3H)-one core exhibits weak inhibitory activity (IC50 = 5.75 μM), reduction of the 8-nitro group to an 8-amino group yields a derivative with a 7.5-fold increase in potency (IC50 = 0.76 μM) . This demonstrates the essential role of the 8-position substitution, which is accessible via the 8-nitro intermediate.

Medicinal Chemistry PARP-1 Inhibition Structure-Activity Relationship

Documented Synthesis with Scalable Yield in a Patent-Enabled Process

A specific synthetic route for 8-Nitroquinazolin-4-ol is described in patent literature, providing a clear and scalable method . The reaction of 2-amino-3-nitrobenzoic acid with ammonium acetate in triethyl orthoformate at 150 °C in a sealed tube yields the product in a 57% yield (1.8 g from 3.0 g starting material) . This contrasts with alternative, less efficient or less documented syntheses for other substituted quinazolinones, offering a reliable path for procurement and in-house synthesis.

Organic Synthesis Process Chemistry Scale-up

Optimal Application Scenarios for 8-Nitroquinazolin-4-ol in Research and Development


Medicinal Chemistry: Synthesis of 8-Amino-Substituted PARP-1 Inhibitors

Based on its established role as a precursor to 8-aminoquinazolin-4(3H)-one , 8-Nitroquinazolin-4-ol is the optimal starting material for medicinal chemistry programs focused on developing novel PARP-1 inhibitors for oncology applications. Its use directly enables the introduction of a critical 8-amino substituent, which is known to enhance inhibitory potency by over 7-fold compared to the unsubstituted core .

Process Chemistry: Scale-up of Key Intermediates for Kinase Inhibitor Programs

For process chemists, the availability of a scalable and documented synthetic route makes 8-Nitroquinazolin-4-ol a reliable intermediate for scaling up the production of more complex kinase inhibitor candidates. The 8-nitro group can be selectively reduced or substituted, providing a versatile handle for late-stage diversification in large-scale syntheses.

Chemical Biology: Tool Compound for Investigating 8-Substituted Quinazolinone Pharmacology

Researchers can utilize 8-Nitroquinazolin-4-ol as a versatile scaffold to generate a library of 8-substituted quinazolinones. By leveraging the synthetic handle at the 8-position, they can explore the structure-activity relationships (SAR) of this privileged scaffold, particularly its impact on thermal stability and biological activity, to identify new chemical probes or lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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